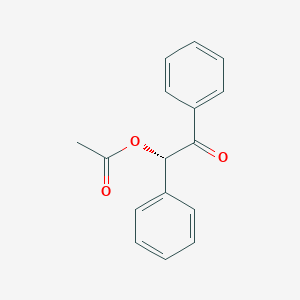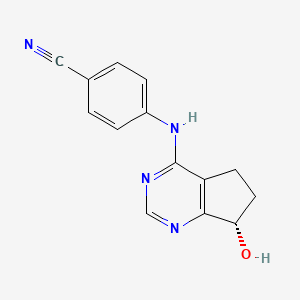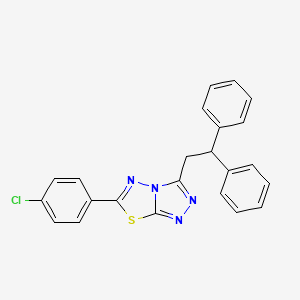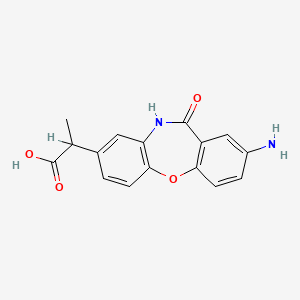
10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest due to its unique structural features and potential pharmacological activities. Dibenzo[b,f][1,4]oxazepine derivatives are known for their diverse biological activities, including antidepressant, analgesic, and calcium channel antagonist properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves multiple steps, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzo[b,f][1,4]oxazepines .
Industrial Production Methods
Industrial production of this compound may involve microwave-induced reactions to enhance reaction rates and yields. For example, substituted 2-chlorobenzaldehydes can react with substituted 2-aminophenols in a microwave oven under basic conditions to form the desired dibenzo[b,f][1,4]oxazepine derivatives . This method is attractive due to its simplicity and short reaction times.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antidepressant and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with similar biological activities.
Dibenzo[c,f][1,2]oxazepine: Another isomeric form with distinct structural features and potential activities.
Uniqueness
10,11-Dihydro-2-amino-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-8-acetic acid is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other isomers
Propiedades
Número CAS |
109790-31-0 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-(8-amino-6-oxo-5H-benzo[b][1,4]benzoxazepin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-8(16(20)21)9-2-4-14-12(6-9)18-15(19)11-7-10(17)3-5-13(11)22-14/h2-8H,17H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
DWQDXVLJGKJWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


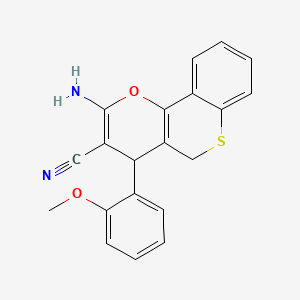
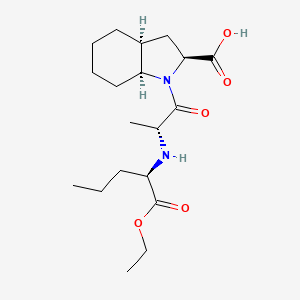
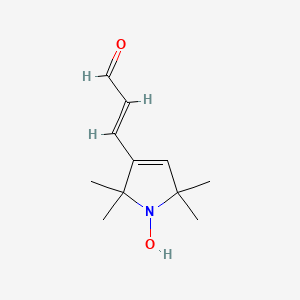
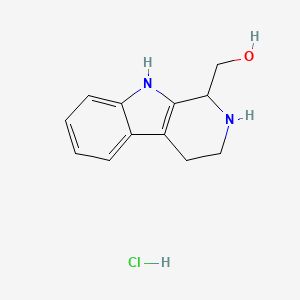
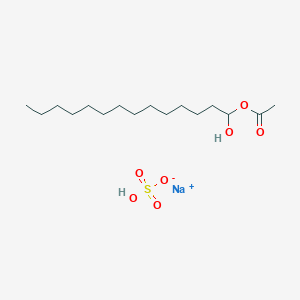
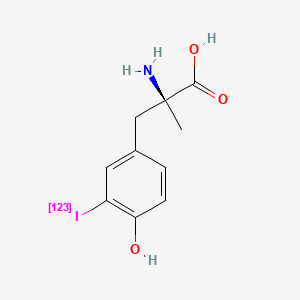

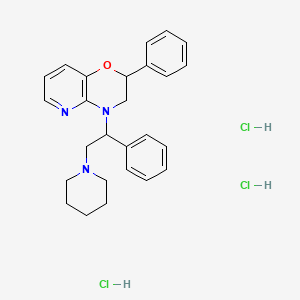
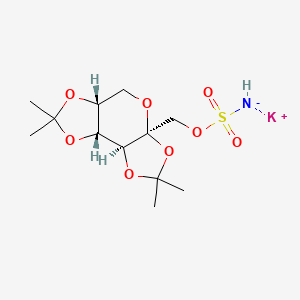
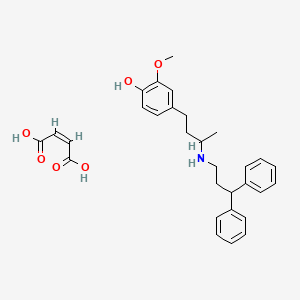
![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
